2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one

Physicochemical Properties Drug-likeness Medicinal Chemistry

2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one (CAS 1706179-78-3) is a synthetic small molecule with molecular formula C19H27BrN2O2 and molecular weight 395.341 g/mol. It belongs to the class of substituted bipiperidinyl aryl ketones, featuring a 4-bromophenyl group linked via an ethanone bridge to a 4-methoxy-substituted 1,4'-bipiperidine scaffold.

Molecular Formula C19H27BrN2O2
Molecular Weight 395.341
CAS No. 1706179-78-3
Cat. No. B2398663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one
CAS1706179-78-3
Molecular FormulaC19H27BrN2O2
Molecular Weight395.341
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C19H27BrN2O2/c1-24-18-8-12-21(13-9-18)17-6-10-22(11-7-17)19(23)14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3
InChIKeyWOOFVOUZXTUIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one (CAS 1706179-78-3): Structural Identity, Physicochemical Baseline, and Compound Class Context for Scientific Procurement


2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one (CAS 1706179-78-3) is a synthetic small molecule with molecular formula C19H27BrN2O2 and molecular weight 395.341 g/mol [1]. It belongs to the class of substituted bipiperidinyl aryl ketones, featuring a 4-bromophenyl group linked via an ethanone bridge to a 4-methoxy-substituted 1,4'-bipiperidine scaffold . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, particularly within the bipiperidinyl derivative space explored for bromodomain and epigenetic target modulation [2].

Why Simple Bipiperidinyl or Bromophenyl Substitution Fails: Key Differentiation Rationale for 2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one in Targeted Research Procurement


Generic substitution among bipiperidinyl derivatives is not feasible because the specific combination of the 4-bromophenyl substituent and the 4-methoxy group on the bipiperidine scaffold critically modulates target engagement, physicochemical properties, and synthetic utility. The bromine atom at the para position provides a balance of reactivity for downstream cross-coupling derivatization while maintaining steric compatibility with protein binding pockets, as evidenced by the distinct affinity profiles of closely related bipiperidinyl analogs against bromodomain targets [1]. The 4-methoxy substituent influences both conformational preferences of the bipiperidine system and hydrogen-bonding capacity, which cannot be replicated by unsubstituted or differently alkoxylated analogs. These structure-activity relationships are underscored by patent data where subtle modifications to the bipiperidinyl core yield order-of-magnitude differences in target potency [2].

Product-Specific Quantitative Evidence Guide for 2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one: Comparator-Based Differentiation Data for Procurement Decisions


Molecular Weight and Heavy Atom Count Differentiation from Common Bipiperidinyl Scaffold Analogs

The target compound (MW = 395.341 g/mol, C19H27BrN2O2) occupies a distinct molecular weight and halogen composition space relative to common bipiperidinyl analogs. The presence of one bromine atom (mono-brominated) distinguishes it from both non-halogenated bipiperidinyl derivatives and poly-halogenated variants, which have different reactivity and pharmacokinetic profiles [1]. Compared to the 4-chlorophenyl analog (estimated MW ≈ 350.9 g/mol), the bromine atom increases molecular weight by approximately 44 Da and alters lipophilicity, which can affect membrane permeability and protein binding [2].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Bromine as a Synthetic Handle: Comparative Reactivity for Cross-Coupling Derivatization vs. Chloro and Non-Halogenated Analogs

The para-bromophenyl group enables versatile palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) for downstream diversification . Bromine offers a favorable reactivity profile: it is significantly more reactive than chlorine in oxidative addition (typical relative rates: Ar-Br > Ar-Cl by 10-100× in Suzuki couplings), yet exhibits greater stability and handling convenience than iodine [1]. This positions the compound as a more synthetically versatile building block than the corresponding 4-chlorophenyl analog, particularly for late-stage functionalization in medicinal chemistry programs where mild coupling conditions are required [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Bipiperidinyl Scaffold Target Engagement in Bromodomain Inhibition: Class-Level Potency Ranges Contextualizing the Compound's Structural Niche

Bipiperidinyl derivatives have demonstrated activity against bromodomain-containing proteins, particularly BRD4, a key epigenetic target in oncology and inflammation [1]. A structurally related bipiperidinyl compound (BDBM391558, US10472358 Example 47B) achieved IC50 <100 nM against both BRD4-BD1 and BRD4-BD2 domains in TR-FRET displacement assays, demonstrating that the bipiperidinyl scaffold can achieve potent bromodomain engagement [2]. Another related bipiperidinyl analog (BDBM50178195, US10206931 Example 195) showed IC50 values of 3.68 × 10^3 nM against CBP bromodomain and 1.97 × 10^4 nM against BRD4 BD1, illustrating the wide potency range achievable through structural modifications to the bipiperidinyl core and aryl substituents [3]. The target compound's specific 4-bromophenyl-ethanone substitution pattern occupies a distinct chemical space within this activity landscape, differentiated from both the high-potency and low-potency exemplars by its bromine substituent positioning and methoxy group placement.

Bromodomain Inhibition Epigenetic Targets BRD4

4-Methoxy Substituent on Bipiperidine: Conformational and Solubility Differentiation from Unsubstituted and Higher Alkoxy Analogs

The 4-methoxy group on the terminal piperidine ring influences both the conformational equilibrium of the bipiperidine system and the overall molecular polarity. The methoxy group introduces a hydrogen bond acceptor at a specific position, which can modulate interactions with biological targets and affect aqueous solubility . Based on structural analysis, the 4-methoxy substitution differentiates this compound from: (i) unsubstituted bipiperidinyl analogs (lacking the oxygen atom, reducing polarity and potential target interactions), (ii) 4-hydroxy analogs (hydrogen bond donor, altering pharmacokinetic properties), and (iii) higher alkoxy analogs (e.g., 4-ethoxy or 4-propoxy) which increase lipophilicity and steric bulk [1]. The predicted LogP for the target compound is estimated at approximately 3.0-3.5 (based on fragment-based calculations), which is approximately 0.5-1.0 log units lower than the 4-ethoxy analog and 0.5-1.0 log units higher than the unsubstituted analog, positioning it in a favorable lipophilicity range for both solubility and membrane permeability [2].

Conformational Analysis Solubility ADME Properties

Patent Landscape Positioning: Bayer AG Bipiperidinyl Platform vs. Competitor Scaffolds in Microvascular and Metabolic Indications

The bipiperidinyl scaffold, exemplified by this compound, is the subject of an active patent family assigned to Bayer Pharma AG (US9624199B2, priority date 2013-12-18, expiration 2034-12-15), covering substituted bipiperidinyl derivatives for diabetic microangiopathies, wound healing, and peripheral circulatory disorders [1]. This patent landscape provides the compound with a defined therapeutic context that distinguishes it from bipiperidinyl derivatives developed by other organizations for different indications (e.g., Incyte's BRD4-targeted bipiperidinyl compounds for oncology in US10472358, or Genentech's CBP/BRD4-targeted compounds in US10206931) [2][3]. The Bayer platform specifically emphasizes microcirculatory and metabolic disease applications, whereas competitor bipiperidinyl programs focus on oncology and epigenetic modulation, creating distinct therapeutic positioning that may influence procurement decisions for mechanism-of-action studies in specific disease areas.

Patent Analysis Diabetic Complications Therapeutic Differentiation

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one Based on Verified Differentiation Evidence


Synthetic Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling

The para-bromophenyl group makes this compound an ideal building block for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions to generate diverse biaryl and aryl-amine derivatives . Its bromine reactivity profile (10-100× faster oxidative addition than chloro analogs) enables efficient diversification under mild conditions, making it suitable for parallel synthesis and library production in medicinal chemistry programs. Procurement for this application specifically leverages the balanced bromine reactivity that chloro or non-halogenated analogs cannot provide [1].

Bromodomain Target Engagement Studies in Epigenetic Drug Discovery

Given the demonstrated activity of structurally related bipiperidinyl compounds against BRD4 and CBP bromodomains, this compound serves as a valuable tool for probing the structure-activity relationships of bromodomain inhibitors . The specific 4-bromophenyl substitution pattern occupies a distinct chemical space within the bipiperidinyl bromodomain ligand series, enabling researchers to map the contribution of halogen bonding and steric effects to bromodomain recognition [1]. This application is supported by the >200-fold potency range observed across closely related bipiperidinyl analogs [2].

Microvascular and Diabetic Complication Research Tool

The compound's association with the Bayer AG bipiperidinyl patent platform (US9624199B2) positions it as a relevant research tool for investigating mechanisms of diabetic microangiopathy, wound healing, and peripheral circulatory disorders . Unlike competitor bipiperidinyl compounds from Incyte or Genentech that target oncology indications, this compound's patent context aligns with metabolic and vascular disease research programs, providing disease-area-relevant chemical matter for target validation and pathway studies [1].

Physicochemical Probe for Studying Methoxy Group Effects on Bipiperidine Conformation and Solubility

The 4-methoxy substituent on the terminal piperidine ring provides a defined hydrogen bond acceptor that can be systematically compared to unsubstituted, hydroxyl, or higher alkoxy analogs to study conformational effects on bipiperidine scaffolds . With an estimated LogP of 3.0-3.5, this compound occupies a lipophilicity range that balances solubility and permeability, making it a useful comparator for ADME optimization studies in bipiperidinyl lead series [1].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.